(5-Methylisoxazol-4-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-4-5(2-6)3-7-8-4;/h3H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWVRQWUOCFISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-Methylisoxazol-4-yl)methanamine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of (5-Methylisoxazol-4-yl)methanamine Hydrochloride

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document delves into its chemical identity, a robust synthetic pathway, predicted analytical characteristics, applications, and essential safety protocols, structured to provide both foundational knowledge and actionable insights.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent Leflunomide and various antibiotics like sulfamethoxazole.[1][2] These five-membered heterocycles are bioisosteres for other functional groups and their unique electronic properties allow them to serve as versatile synthons in drug design. This compound provides a valuable entry point into this chemical space, presenting a primary amine on a functionalized isoxazole ring, making it an ideal intermediate for constructing more complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs.[2]

Physicochemical and Structural Properties

This compound is the salt form of the parent amine, enhancing its stability and solubility in polar solvents. Its core structure consists of a 5-methylisoxazole ring substituted at the 4-position with an aminomethyl group.

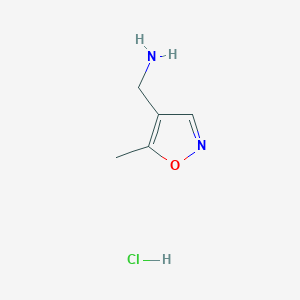

Diagram 1: Chemical Structure of this compound

A 2D representation of the title compound's structure.

Table 1: Core Chemical Properties

| Property | Value |

| IUPAC Name | (5-Methyl-1,2-oxazol-4-yl)methanamine;hydrochloride |

| CAS Number | 1949836-91-2 |

| Molecular Formula | C₅H₉ClN₂O |

| Molecular Weight | 148.60 g/mol |

| Physical Form | Solid (predicted) |

| Melting Point | Data not publicly available |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. |

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that begins with the construction of the isoxazole ring, followed by functional group manipulations to install the aminomethyl side chain. The pathway outlined below is constructed from established, high-yield reactions reported in patent literature and standard organic chemistry transformations.[3][4][5][6]

Diagram 2: Synthetic Workflow

A multi-step pathway for the synthesis of the target compound.

Step-by-Step Methodology

Part A: Synthesis of 5-Methylisoxazole-4-carboxylic acid (Precursor)

This part is adapted from established industrial processes for preparing the key isoxazole intermediate.[3][4]

-

Ring Formation : React ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride at approximately 100-120°C to form ethyl 2-(ethoxymethylene)-3-oxobutanoate.[4] This intermediate is typically used directly without purification.

-

Cyclization : The crude ethoxymethylene intermediate is then cyclized by reacting it with hydroxylamine sulfate. This reaction is performed at a low temperature (-5°C to 10°C) in the presence of a weak base like sodium acetate to regioselectively yield ethyl 5-methylisoxazole-4-carboxylate.[3]

-

Hydrolysis : The resulting ester is hydrolyzed to the carboxylic acid. A robust method involves heating the ester in 60% aqueous sulfuric acid, which provides a high yield of 5-methylisoxazole-4-carboxylic acid after workup and crystallization.[4] The solid product has a reported melting point of 144-148 °C.

Part B: Conversion to this compound

This part employs standard transformations for converting a carboxylic acid to a primary amine via an amide intermediate.

-

Acid Chloride Formation : Convert the 5-methylisoxazole-4-carboxylic acid to its corresponding acid chloride. A mixture of the carboxylic acid and thionyl chloride in a solvent like toluene is heated (e.g., at 80°C) until the reaction is complete. The excess thionyl chloride and solvent are then removed under reduced pressure. This intermediate is highly reactive and is typically used immediately in the next step.

-

Amide Synthesis : The crude 5-methylisoxazole-4-carbonyl chloride is dissolved in an appropriate solvent and slowly added to a cooled (0°C) concentrated solution of aqueous ammonia (ammonium hydroxide). This exothermic reaction forms 5-methylisoxazole-4-carboxamide, which can often be isolated as a solid precipitate.

-

Amide Reduction : The primary amide is reduced to the primary amine using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[5][6] The 5-methylisoxazole-4-carboxamide is added portion-wise to a suspension of LiAlH₄ in a dry ether solvent, such as tetrahydrofuran (THF), and the mixture is refluxed to drive the reaction to completion.

-

Workup and Salt Formation : The reaction is carefully quenched (e.g., using the Fieser workup method) to decompose excess LiAlH₄ and the resulting aluminum salts are filtered off. The organic filtrate containing the free amine, (5-Methylisoxazol-4-yl)methanamine, is dried and concentrated. The final hydrochloride salt is prepared by dissolving the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific compound are not widely published, its ¹H and ¹³C NMR chemical shifts can be reliably predicted based on established principles and data from analogous structures.

Table 2: Predicted ¹H and ¹³C NMR Data (Solvent: DMSO-d₆)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Isoxazole CH | ~8.4 - 8.6 (s, 1H) | ~150 - 155 | The isoxazole proton at the C3 position is expected to be a singlet in the aromatic region. |

| Isoxazole C -CH₃ | - | ~168 - 172 | Quaternary carbon (C5) attached to the methyl group. |

| Isoxazole C -CH₂NH₃⁺ | - | ~110 - 115 | Quaternary carbon (C4) at the point of substitution. |

| -CH₃ | ~2.4 - 2.6 (s, 3H) | ~10 - 12 | A sharp singlet for the methyl group attached to the isoxazole ring. |

| -CH₂ -NH₃⁺ | ~3.9 - 4.1 (t or q, 2H) | ~35 - 40 | Methylene protons adjacent to the ammonium group will be downfield and may show coupling to the NH₃⁺ protons. |

| -CH₂-NH₃⁺ | ~8.2 - 8.5 (br s, 3H) | - | Broad singlet for the ammonium protons, which are exchangeable with D₂O. |

Note: Predicted shifts are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary.

Applications in Medicinal Chemistry

The primary utility of this compound is as a versatile building block. The primary amine serves as a nucleophilic handle for a wide array of chemical reactions, allowing for its incorporation into larger, more complex molecules.

-

Amide and Sulfonamide Synthesis : The amine can be readily acylated with carboxylic acids, acid chlorides, or sulfonyl chlorides to form diverse libraries of amides and sulfonamides for biological screening.

-

Reductive Amination : It can be reacted with aldehydes and ketones in the presence of a reducing agent to form secondary amines, enabling the extension of side chains.

-

Scaffold Decoration : It provides a functionalized isoxazole core that can be further elaborated, serving as a key intermediate in the synthesis of targeted therapies, such as kinase inhibitors or receptor antagonists. The isoxazole ring itself can act as a hydrogen bond acceptor and participate in π-stacking interactions within a biological target.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.

-

First Aid :

-

Eyes : In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

-

Skin : Wash off immediately with soap and plenty of water.

-

Ingestion : If swallowed, rinse mouth with water and seek immediate medical attention.

-

-

Storage : Keep the container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate that provides efficient access to the pharmacologically significant 5-methylisoxazole scaffold. Its straightforward, multi-step synthesis from common starting materials and the reactivity of its primary amine functional group make it an essential tool for medicinal chemists and drug discovery scientists aiming to develop novel therapeutics.

References

- A process for preparing 5-methylisoxazole-4-carboxylic-(4'- trifluoromethyl)-anilide. (2003). Google Patents.

- Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. (2003). Google Patents.

- A method for synthesizing leflunomide. (2001). Google Patents.

- HMDB: a knowledgebase for the human metabolome. (2009).

-

Hofmann Rearrangement. (n.d.). Chemist Wizards. Retrieved from [Link]

- Supplementary Information for "Hydroboration of Imines Catalyzed by n-Butyllithium and Lithium Anilides". (n.d.). The Royal Society of Chemistry.

-

Hofmann Rearrangement: Mechanism & Examples. (2019). NROChemistry. Retrieved from [Link]

-

PROCESS FOR PREPARING 5-METHYLISOXAZOLE-4-CARBOXYLIC-(4'-TRIFLUOROMETHYL)-ANILIDE. (2003). WIPO Patentscope. Retrieved from [Link]

- 13-C NMR Chemical Shift Table. (n.d.).

- Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. (2014). Mini reviews in medicinal chemistry, 14(5), 449–457.

-

Hofmann rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

-

The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. Retrieved from [Link]

- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).

-

Hofmann rearrangement. (n.d.). chemeurope.com. Retrieved from [Link]

-

13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

- Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2022). RSC Advances, 12(45), 29331–29342.

-

Ch22: Reduction of Amides using LiAlH4 to amines. (n.d.). University of Calgary. Retrieved from [Link]

- Reduction of Amides with LiAlH4. (2023). YouTube.

-

Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester. Retrieved from [Link]

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023). Molecules, 28(14), 5378.

- Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). Anti-Infective Agents, 13(1).

Sources

(5-Methylisoxazol-4-yl)methanamine hydrochloride molecular weight

An In-Depth Technical Guide to (5-Methylisoxazol-4-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and drug discovery sectors. Its rigid isoxazole core, substituted with a reactive primary aminomethyl group, presents a valuable scaffold for the synthesis of novel therapeutic agents. The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic pathway, robust analytical characterization methods, and the principal applications of this compound as a versatile building block in medicinal chemistry.

Physicochemical Properties

This compound is the salt form of the parent amine, which enhances its stability and aqueous solubility, making it amenable for use in various synthetic and screening protocols. The core structure consists of a 5-methylated isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The key functional component for further chemical elaboration is the aminomethyl group at the C4 position.

Below is the chemical structure of the (5-Methylisoxazol-4-yl)methanamine cation.

Caption: Chemical structure of the (5-Methylisoxazol-4-yl)methanamine cation.

Quantitative data and key identifiers for the hydrochloride salt are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClN₂O | Calculated |

| Molecular Weight | 148.59 g/mol | Calculated |

| CAS Number | 1949836-91-2 | [1] |

| Parent Amine CAS | 139458-29-0 | [2] |

| Appearance | White to off-white solid | Typical for amine salts |

| Solubility | Soluble in water, methanol | Expected property |

Synthesis and Purification

The synthesis of this compound is a multi-step process that relies on the initial construction of the isoxazole ring, followed by functional group manipulations to install the aminomethyl side chain. The most logical and efficient pathway begins with the synthesis of 5-methylisoxazole-4-carboxylic acid, a well-documented intermediate.[3]

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for (5-Methylisoxazol-4-yl)methanamine HCl.

Experimental Protocol: A Representative Synthesis

This protocol is based on established chemical transformations for the synthesis of the isoxazole core and subsequent functional group reductions.[4][5]

Step 1: Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate

-

Rationale: This step constructs the core heterocyclic ring. Reacting ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride generates an enol ether intermediate.[4] Subsequent cyclization with a hydroxylamine salt (e.g., hydroxylamine sulfate) under controlled temperature conditions yields the desired isoxazole ester with high regioselectivity.[5]

-

Procedure:

-

Combine ethylacetoacetate, triethylorthoformate, and acetic anhydride. Heat the mixture to 100-120°C for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture. In a separate flask, prepare a solution of hydroxylamine sulfate and a base like sodium acetate in water, cooled to 0-5°C.

-

Slowly add the crude ethyl ethoxymethyleneacetoacetate ester from the first step to the hydroxylamine solution, maintaining the low temperature.

-

Stir for several hours, allowing the mixture to slowly warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

-

Step 2: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid

-

Rationale: The ester is hydrolyzed to the corresponding carboxylic acid, which is the key precursor for installing the amine functionality. Strong acid catalysis is required to cleave the ester bond.

-

Procedure:

-

Reflux the crude ethyl 5-methylisoxazole-4-carboxylate in an aqueous solution of a strong acid (e.g., 60% H₂SO₄) for 3-4 hours.[5]

-

Cool the reaction mixture in an ice bath to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 5-methylisoxazole-4-carboxylic acid.[3]

-

Step 3: Amide Formation and Reduction to the Amine

-

Rationale: The carboxylic acid is first converted to a more reactive species (an acid chloride) and then to a primary amide. The amide is then reduced to the primary amine. This two-step sequence is a classic and robust method for this transformation.

-

Procedure:

-

Gently reflux the carboxylic acid in thionyl chloride (SOCl₂) for 2-3 hours. Remove excess SOCl₂ under vacuum to obtain the crude acid chloride.

-

Carefully add the acid chloride to a cooled, concentrated solution of ammonium hydroxide. Stir vigorously until the amide precipitates.

-

Filter and dry the resulting 5-methylisoxazole-4-carboxamide.

-

In a separate flask under an inert atmosphere (e.g., nitrogen), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF.

-

Slowly add a solution of the amide in THF to the reducing agent suspension.

-

After the addition is complete, reflux the mixture for several hours.

-

Carefully quench the reaction by sequential addition of water and NaOH solution. Filter the resulting salts and concentrate the filtrate to obtain the crude free base, (5-methylisoxazol-4-yl)methanamine.

-

Step 4: Hydrochloride Salt Formation

-

Rationale: Conversion to the hydrochloride salt improves the compound's handling properties, stability, and solubility for biological assays.

-

Procedure:

-

Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

Slowly add a solution of HCl in diethyl ether (or a similar solvent) dropwise with stirring.

-

The hydrochloride salt will precipitate. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Analytical Characterization

A self-validating system of orthogonal analytical techniques is essential to confirm the identity, purity, and structure of the final compound.

Caption: Workflow for the analytical characterization of the final product.

Key Characterization Protocols

-

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise arrangement of protons and carbons in the molecule.

-

Method: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Expected ¹H NMR Signals:

-

A singlet for the methyl (CH₃) protons.

-

A singlet for the methylene (CH₂) protons adjacent to the amine.

-

A singlet for the proton on the isoxazole ring (at C3).

-

A broad signal for the ammonium (-NH₃⁺) protons.

-

-

Expected ¹³C NMR Signals: Distinct signals for each of the 5 carbon atoms in the molecule, consistent with their chemical environment.

-

-

Protocol 3.2: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the parent molecule.

-

Method: Use Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: A prominent peak corresponding to the mass of the protonated free base [M+H]⁺ at m/z ≈ 113.07, confirming the mass of the C₅H₈N₂O cation.

-

-

Protocol 3.3: Elemental Analysis

-

Objective: To provide an ultimate confirmation of the compound's elemental composition and purity.

-

Method: Combustion analysis to determine the percentage of Carbon, Hydrogen, and Nitrogen.

-

Expected Result: The experimental percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the molecular formula C₅H₉ClN₂O.

-

Applications in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents, including antibacterial drugs like sulfamethoxazole and anti-inflammatory agents.[6][7][8] The value of this compound lies in its utility as a versatile building block for creating new chemical entities.

-

Fragment-Based Drug Design (FBDD): The molecule represents an ideal fragment that can be used to explore chemical space. The primary amine serves as a chemical handle for elaboration, allowing for the attachment of various R-groups through amide bond formation, reductive amination, or other amine-related chemistries.

-

Scaffold Hopping and Bioisosteric Replacement: The 5-methylisoxazole ring can be used as a bioisostere for other aromatic or heterocyclic rings (e.g., phenyl, pyridine) to modulate a compound's physicochemical properties, such as solubility, metabolic stability, and target-binding interactions.

-

Introduction of Key Pharmacophoric Features: The compound provides a rigid scaffold that positions a basic nitrogen atom at a defined vector. This is critical for targeting proteins where a hydrogen bond donor or a positive charge is required for high-affinity binding, such as in kinases, proteases, or GPCRs.[9]

Caption: Use of the title compound as a building block in drug discovery.

Conclusion

This compound is a high-value chemical building block for researchers in drug development. Its well-defined structure, accessible synthesis from common starting materials, and the strategic placement of a reactive amine handle make it a powerful tool for generating novel molecular libraries. The robust analytical methods described herein provide a clear framework for ensuring the quality and integrity of the material, which is paramount for its successful application in the synthesis of next-generation therapeutics.

References

-

PubChem. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (WO2003042193A1).

-

PubChem. (3-Methylisoxazol-5-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]

-

Sadhana, K., et al. (2020). An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated. Journal of Chemical Sciences. Available from: [Link]

-

PubChem. Isoxazol-5-ylmethanamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (US20030139606A1).

-

Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]

-

PubChem. 5-Methylisoxazole. National Center for Biotechnology Information. Available from: [Link]

-

Arctom Scientific. (5-Methylisoxazol-4-yl)methanamine. Available from: [Link]

-

Le, P. V. M., et al. (2019). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. This compound CAS#: 1949836-91-2 [chemicalbook.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Sulfamethoxazole - 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, N1-(5-Methylisoxazol-3-yl)sulfanilamide [sigmaaldrich.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to the Solubility of (5-Methylisoxazol-4-yl)methanamine hydrochloride

Introduction: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) are the bedrock upon which its therapeutic potential is built. Among these, aqueous solubility stands as a paramount parameter, profoundly influencing a compound's journey from the laboratory to clinical application.[1][2] Poor solubility can impede absorption, lead to variable bioavailability, and create significant hurdles in formulation development.[1][2] This guide provides a comprehensive technical overview of the solubility of (5-Methylisoxazol-4-yl)methanamine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. The isoxazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its diverse biological activities.[3]

This document is designed for researchers, chemists, and drug development professionals. It will not only explore the theoretical solubility profile of this compound based on its structural attributes but will also provide detailed, field-proven protocols for its empirical determination. The methodologies described herein are grounded in the principles of thermodynamic and kinetic solubility, providing a robust framework for a thorough investigation.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to interpreting its solubility behavior. Below is a summary of the key properties for this compound.

| Property | Value | Source |

| IUPAC Name | (5-methyl-1,2-oxazol-4-yl)methanamine;hydrochloride | |

| CAS Number | 1949836-91-2 | [4] |

| Molecular Formula | C₅H₉ClN₂O | |

| Molecular Weight | 148.6 g/mol | |

| Appearance | To be determined experimentally (likely a crystalline solid) | |

| pKa | To be determined experimentally (amine function will be basic) | |

| LogP | To be determined experimentally |

Theoretical Solubility Profile: A Structural Perspective

The molecular structure of this compound offers key insights into its expected solubility.

-

The Isoxazole Ring: The isoxazole ring, with its nitrogen and oxygen heteroatoms, is inherently polar.[3] This polarity suggests a favorable interaction with polar solvents like water and alcohols through dipole-dipole interactions and hydrogen bonding.[3]

-

The Amine Hydrochloride Salt: The presence of the methanamine group as a hydrochloride salt is the most significant contributor to its expected aqueous solubility. Amine hydrochlorides are ionic salts that readily dissociate in water to a protonated, positively charged amine and a chloride anion. This ionic character dramatically increases the polarity of the molecule, generally leading to good solubility in aqueous media.[5] The solubility of amines in dilute aqueous acid is a reflection of their basicity and their conversion to the more polar ammonium ion.

-

The Methyl Group: The 5-methyl group is a small, non-polar substituent. While it contributes a minor hydrophobic character, its influence is likely to be minimal compared to the highly polar amine hydrochloride and the isoxazole ring.

Based on these features, it is anticipated that this compound will exhibit high solubility in aqueous solutions. Its solubility is expected to be pH-dependent, with higher solubility at lower pH values where the amine is fully protonated. In organic solvents, its solubility is predicted to be higher in polar solvents such as methanol and ethanol and lower in non-polar solvents like hexane.[3]

A Strategic Approach to Solubility Determination

A thorough solubility assessment involves a multi-faceted approach, progressing from qualitative screening to precise quantitative measurements. The following workflow provides a logical pathway for characterizing the solubility of this compound.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Methodology:

-

Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the buffer to the vial (e.g., 1 mL).

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for 24 to 48 hours to reach equilibrium.

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to avoid artificially high results.

-

Quantification:

-

Prepare a series of calibration standards of the compound in the same buffer.

-

Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

Conclusion

A thorough understanding and empirical determination of the solubility of this compound are indispensable for its advancement as a potential drug candidate. Its chemical structure, particularly the presence of an amine hydrochloride salt, strongly suggests good aqueous solubility. The protocols outlined in this guide provide a robust framework for quantitatively confirming this hypothesis and generating the high-quality data necessary to inform formulation strategies and further preclinical development. By adhering to these methodologically sound and logically structured approaches, researchers can confidently characterize this critical physicochemical property, thereby enabling informed decision-making in the drug development process.

References

-

Solubility of Things. Isoxazole. [Link]

-

ResearchGate. Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. [Link]

-

PMC - PubMed Central. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. [Link]

-

Sciencemadness.org. Solubility of organic amine salts. [Link]

-

PubChem - NIH. Isoxazol-5-ylmethanamine hydrochloride. [Link]

-

Chemistry LibreTexts. 24.2: Structure and Properties of Amines. [Link]

-

MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

-

PubChem. (3-Methylisoxazol-5-yl)methanamine. [Link]

-

Queen's University. Solubility of Organic Compounds. [Link]

-

Wikipedia. Isoxazole. [Link]

-

Quora. Are amines soluble in organic solvents?. [Link]

-

ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

-

PubChem - NIH. 5-Methylisoxazole. [Link]

-

PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

-

AMERICAN ELEMENTS. (3,5-Dimethylisoxazol-4-yl)methanamine. [Link]

-

PubChem - NIH. 5-Methylisoxazole-4-carboxylic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Methylisoxazole | C4H5NO | CID 79833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound CAS#: 1949836-91-2 [chemicalbook.com]

- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Stability and Storage of (5-Methylisoxazol-4-yl)methanamine Hydrochloride

Executive Summary

(5-Methylisoxazol-4-yl)methanamine hydrochloride is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide array of pharmacologically active agents. The integrity and purity of this compound are paramount for reproducible and reliable research outcomes. This guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage and handling procedures for this compound. By synthesizing data from safety datasheets, analogous compound studies, and established pharmaceutical stability testing principles, this document serves as an essential resource for ensuring the long-term viability of this important research chemical.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is critical for its appropriate handling and application.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₅H₉ClN₂O | |

| Molecular Weight | 148.6 g/mol | N/A |

| CAS Number | 139458-29-0 (free base) | |

| Appearance | Off-white to white solid | |

| SMILES | Cl.NCC1=C(C)ON=C1 |

Intrinsic Stability Profile

The stability of this compound is governed by the interplay between the generally robust isoxazole ring and the reactive primary amine hydrochloride moiety. While the isoxazole aromatic system confers a degree of stability, it is not inert and can be susceptible to degradation under specific environmental pressures.

Impact of pH

The pH of the environment is a critical determinant of the compound's stability. The isoxazole ring, while stable in acidic to neutral conditions, exhibits significant lability under basic (alkaline) conditions. This susceptibility is a known characteristic of the isoxazole scaffold, as demonstrated in studies of related compounds like Leflunomide.

-

Acidic and Neutral Conditions (pH < 7.4): The compound is expected to show good stability. The protonated amine group (as the hydrochloride salt) further protects the molecule from certain nucleophilic attacks.

-

Basic Conditions (pH > 7.4): Under alkaline conditions, the isoxazole ring is prone to hydrolytic opening. This degradation process is often accelerated by increases in temperature. The primary degradation pathway involves nucleophilic attack on the ring, leading to cleavage of the N-O bond.

Thermal Stability

Elevated temperatures can induce thermal decomposition. While the isoxazole ring itself can decompose at very high temperatures (160–280°C), for practical laboratory and storage purposes, the more relevant temperature range is guided by pharmaceutical stability testing protocols (e.g., 40-80°C). As a hydrochloride salt, the compound is generally more thermally stable than its free base form. However, prolonged exposure to heat should be avoided to prevent the initiation of degradation cascades.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, is a common cause of degradation for many organic molecules. Forced degradation studies, as mandated by ICH guidelines, routinely include photostability testing to assess the impact of light. It is crucial to protect this compound from light to prevent photolytic degradation.

Oxidative Stability

The presence of oxidizing agents can pose a threat to the stability of the compound. The amine functionality and the isoxazole ring can be susceptible to oxidation. Therefore, contact with strong oxidizing agents should be avoided.

Recommended Storage and Handling Protocols

To preserve the integrity and ensure the long-term stability of this compound, adherence to the following protocols is essential. These recommendations are synthesized from supplier safety data sheets and best practices in chemical management.

Optimal Storage Conditions

-

Container: Store in a tightly sealed container to prevent moisture ingress and exposure to air. Glass containers are often recommended.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and moisture-related degradation.

-

Temperature: Store in a cool, dry place. For enhanced stability and to slow potential degradation, refrigerated storage at 2-8°C is recommended.

-

Light: Protect from direct sunlight and strong artificial light. Use of amber vials or storage in a dark cabinet is advised.

Safe Handling Procedures

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking. Avoid contact with skin and eyes.

Potential Degradation Pathway: Alkaline Hydrolysis

The most probable degradation pathway under common laboratory conditions is the base-catalyzed hydrolytic opening of the isoxazole ring. This proceeds via nucleophilic attack, leading to ring scission and the formation of new, potentially less active or undesirable impurities.

Caption: Proposed degradation of the isoxazole ring under basic conditions.

Framework for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development and is essential for developing stability-indicating analytical methods. These studies deliberately expose the compound to harsh conditions to identify likely degradation products and pathways.

Experimental Protocol for Forced Degradation

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active substance.

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and monitor at short intervals (e.g., 30 min, 1, 2, 4 hours) due to expected lability.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 6, 12, 24 hours).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. Also, heat the stock solution at 80°C.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples, along with an unstressed control, using a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector.

-

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

The chemical stability of this compound is robust under controlled conditions but is compromised by exposure to high pH, elevated temperatures, and light. Its integrity as a research chemical is best preserved by storing it in a tightly sealed, light-resistant container in a cool, dry, and preferably refrigerated (2-8°C) environment. Understanding its primary degradation pathway—base-catalyzed hydrolysis of the isoxazole ring—and employing systematic forced degradation studies are crucial for developing stability-indicating analytical methods and ensuring the quality of experimental outcomes in drug discovery and development.

References

- KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: (1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride.

-

Lee, J., et al. (2004). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

- European Medicines Agency. (2023).

- BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.

- Patel, K., et al. (2021). *Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)

The Isoxazole Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its electronic nature, ability to engage in various non-covalent interactions, and its role as a versatile bioisostere, have cemented its importance in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the isoxazole moiety. We will delve into its fundamental chemical characteristics, explore its prevalence in both natural products and synthetic pharmaceuticals, and extensively review its diverse pharmacological activities. This guide will cover the anticancer, anti-inflammatory, and antimicrobial properties of isoxazole derivatives, elucidating their mechanisms of action and structure-activity relationships. Furthermore, we will present key synthetic strategies and experimental protocols for the evaluation of these compounds, offering valuable insights for researchers in the field of drug discovery and development.

The Isoxazole Moiety: A Foundation of Versatility

The isoxazole is an azole with an oxygen atom adjacent to the nitrogen.[1][2] This five-membered heterocyclic ring is an unsaturated and aromatic compound.[1][2] The arrangement of the heteroatoms and the delocalized π-electron system endows the isoxazole ring with a unique set of physicochemical properties that are highly advantageous for drug design.

Key Physicochemical Properties:

-

Electronic Nature: The isoxazole ring is electron-rich, which allows it to participate in various electronic interactions with biological targets.[3] The presence of the electronegative oxygen and nitrogen atoms creates a dipole moment, influencing the molecule's polarity and solubility.

-

Hydrogen Bonding: The nitrogen atom in the isoxazole ring can act as a hydrogen bond acceptor, a crucial interaction for binding to enzymes and receptors.[4]

-

Metabolic Stability: The aromatic nature of the isoxazole ring often imparts a degree of metabolic stability to the parent molecule, a desirable trait for drug candidates.

-

Synthetic Tractability: The isoxazole ring can be synthesized through various established methods, allowing for the facile generation of diverse libraries of compounds for biological screening.[1][5]

The name "isoxazole" was first proposed by Hantszch, as the isomer "oxazole" had already been discovered.[1][2] The nomenclature "oxa" refers to the oxygen atom, "aza" to the nitrogen atom, "iso" indicates it is an isomer, and "ole" designates the five-membered ring structure.[1][2]

A Privileged Scaffold in Medicinal Chemistry

The isoxazole moiety is considered a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its utility in medicinal chemistry stems from its ability to serve as a versatile core structure and as a bioisostere for other functional groups.

The Isoxazole Ring as a Versatile Core

The isoxazole ring provides a rigid framework upon which various substituents can be strategically placed to optimize interactions with a biological target. This allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][2] The modification of the isoxazole structure is a key strategy in the development of new treatments with improved efficacy and reduced toxicity.[1][2]

Isoxazole as a Bioisostere

Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The isoxazole ring is often employed as a bioisostere for other aromatic or heterocyclic rings, as well as for functional groups like amides and esters. This bioisosteric replacement can lead to improved metabolic stability, enhanced target affinity, and altered selectivity.

Diverse Pharmacological Activities of Isoxazole Derivatives

The incorporation of the isoxazole moiety into molecular structures has led to the discovery of compounds with a broad spectrum of pharmacological activities.[1][6][7] These include anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[8][9]

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, with several compounds showing potent cytotoxicity against a variety of cancer cell lines.[10][11][12] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways.[11][13]

Mechanisms of Anticancer Action:

-

Enzyme Inhibition: Many isoxazole-containing compounds exert their anticancer effects by inhibiting critical enzymes. For instance, some derivatives are potent inhibitors of thymidylate synthase, an enzyme essential for DNA synthesis and cell proliferation.[13] Others have been shown to inhibit topoisomerase, an enzyme involved in DNA replication and repair.[11]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Certain isoxazole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12][13]

-

Signaling Pathway Modulation: Isoxazole compounds can interfere with intracellular signaling pathways that are often dysregulated in cancer.[10] This includes pathways involved in cell growth, survival, and metastasis.

-

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that stabilizes a number of proteins required for tumor cell growth. Isoxazole-based HSP90 inhibitors, such as NVP-AUY922, have shown promise as anticancer agents.[12]

The following Graphviz diagram illustrates a simplified overview of the anticancer mechanisms of isoxazole derivatives.

Caption: Anticancer Mechanisms of Isoxazole Derivatives.

Table 1: Selected Isoxazole Derivatives with Anticancer Activity

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value | Reference |

| N-phenyl-5-carboxamidyl Isoxazole | Colon 38, CT-26 | 2.5 µg/mL | [1] |

| Isoxazoline derivative of Sclareol (34a) | HepG2, HuCCA-1, A549 | 13.20–21.16 µM | [6][14] |

| C-glycoside-linked Isoxazole (29) | MCF-7 | 0.67 µM | [6] |

| Isoxazole Curcumin derivative (40) | MCF-7 | 3.97 µM | [15] |

| Isoxazole-carboxamide (2d) | HeLa | 15.48 µg/ml | [16] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Isoxazole derivatives have emerged as a promising class of anti-inflammatory agents, with some compounds exhibiting potency comparable to or even exceeding that of established drugs.[17][18][19]

Mechanisms of Anti-inflammatory Action:

-

COX-2 Inhibition: A primary mechanism of action for many anti-inflammatory isoxazoles is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[2][17] The FDA-approved drug Valdecoxib is a selective COX-2 inhibitor that features an isoxazole core.[1][2]

-

Cytokine Modulation: Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a central role in the inflammatory cascade. Certain isoxazole derivatives have been shown to suppress the production of these cytokines.[17]

-

Inhibition of Inflammatory Cell Infiltration: Some isoxazole compounds can reduce the infiltration of inflammatory cells, such as neutrophils and macrophages, into sites of inflammation.[18]

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory activity of isoxazole derivatives.

Caption: Anti-inflammatory Evaluation Workflow.

Antimicrobial Activity

The rise of antibiotic resistance is a global health crisis, necessitating the development of new antimicrobial agents. Isoxazole derivatives have demonstrated broad-spectrum activity against a range of pathogenic bacteria and fungi.[1][20][21]

Antibacterial Activity:

Isoxazole-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[1][20] The presence of certain substituents on the isoxazole ring, such as methoxy, dimethylamino, and halogen groups, can enhance antibacterial potency.[1] Several FDA-approved antibiotics, including Cloxacillin, Dicloxacillin, and Flucloxacillin, incorporate an isoxazole moiety.[5]

Antifungal Activity:

While less common than their antibacterial counterparts, some isoxazole derivatives exhibit antifungal properties.[1][22] For example, the echinocandin antifungal drug Micafungin, approved by the FDA, works by inhibiting the synthesis of a crucial component of the fungal cell wall.[1]

Other Biological Activities

In addition to the major activities discussed above, isoxazole derivatives have been reported to possess a range of other biological properties, including:

-

Antioxidant Activity: Some isoxazole compounds can scavenge free radicals and protect against oxidative stress, which is implicated in numerous diseases.[5][22]

-

Anticonvulsant Activity: The isoxazole ring is present in some anticonvulsant drugs, suggesting its potential for the treatment of epilepsy and other seizure disorders.[1]

-

Analgesic Activity: Certain isoxazole derivatives have demonstrated pain-relieving properties.[1][23]

-

Antitubercular Activity: The isoxazole scaffold has been explored for the development of new drugs to combat tuberculosis.[1]

Synthesis and Experimental Evaluation

The exploration of the biological potential of isoxazole derivatives is underpinned by robust synthetic methodologies and reliable biological assays.

General Synthetic Strategies

A common and versatile method for the synthesis of isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Another widely used approach involves the reaction of hydroxylamine with a β-dicarbonyl compound or an α,β-unsaturated ketone (chalcone).[1][2]

Experimental Protocol: Synthesis of Isoxazoles from Chalcones

-

Chalcone Synthesis: The precursor chalcone is typically synthesized via a Claisen-Schmidt condensation of an appropriate aldehyde and ketone in the presence of a base.[1][2]

-

Cyclization: The purified chalcone is then reacted with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base such as sodium acetate or potassium hydroxide.[24]

-

Work-up and Purification: The reaction mixture is worked up to isolate the crude isoxazole product, which is then purified by recrystallization or column chromatography.

-

Characterization: The structure of the synthesized isoxazole is confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry.[25]

Key Biological Assays

The biological evaluation of newly synthesized isoxazole derivatives is crucial to determine their therapeutic potential.

Table 2: Common Biological Assays for Isoxazole Derivatives

| Activity | Assay | Description |

| Anticancer | MTT/MTS Assay | A colorimetric assay to assess cell viability and proliferation. |

| Flow Cytometry | Used to analyze the cell cycle and detect apoptosis. | |

| Western Blotting | To determine the expression levels of key proteins in signaling pathways. | |

| Anti-inflammatory | Carrageenan-induced Paw Edema | An in vivo model to assess acute anti-inflammatory activity.[19][24] |

| LPS-induced Cytokine Production | An in vitro assay to measure the inhibition of pro-inflammatory cytokine release from immune cells.[17][18] | |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[26] |

| Disk Diffusion Assay | A qualitative method to assess the antimicrobial activity of a compound. |

Conclusion and Future Perspectives

The isoxazole moiety has firmly established itself as a cornerstone of modern medicinal chemistry.[8][9] Its unique combination of physicochemical properties and synthetic accessibility has enabled the development of a vast array of biologically active compounds.[1][2] The diverse pharmacological activities of isoxazole derivatives, particularly in the areas of oncology, inflammation, and infectious diseases, underscore their therapeutic potential.[6][7]

Future research in this field is likely to focus on several key areas:

-

Development of Multi-Targeted Therapies: The design of isoxazole-based compounds that can modulate multiple biological targets simultaneously holds promise for the treatment of complex diseases like cancer.[8][9]

-

Personalized Medicine Approaches: The versatility of the isoxazole scaffold may allow for the development of targeted therapies tailored to the specific molecular characteristics of a patient's disease.[8][9]

-

Exploration of New Biological Space: Continued synthetic efforts to create novel isoxazole derivatives will undoubtedly uncover new biological activities and therapeutic applications.

References

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). ijpca.com. Retrieved January 19, 2026, from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1373. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). ResearchGate. [Link]

- Kumari, V. S. A., Mohan, C. D., & Rangappa, S. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review, 9(9), 321-333.

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). researchgate.net. Retrieved January 19, 2026, from [Link]

-

A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Taylor & Francis Online. [Link]

-

Marcinkowska, M., Mączyński, M., & Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2697. [Link]

-

A Short Review on Synthesis and Pharmacological Activity of Isoxazole. (2017). ResearchGate. [Link]

-

Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (n.d.). ijpbs.net. Retrieved January 19, 2026, from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. [Link]

-

Yakan, H., & Taslimi, P. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Serbian Chemical Society, 84(11), 1205-1215. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

-

Gontijo, V. A. P., da Cruz, L. F., & de Souza, T. B. (2021). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 26(18), 5530. [Link]

-

Mączyński, M., Zimecki, M., & Kupis, W. (2016). Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. Pharmacological Reports, 68(5), 1039-1044. [Link]

-

Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (n.d.). scholarsresearchlibrary.com. Retrieved January 19, 2026, from [Link]

-

Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed. [Link]

-

Potential activities of isoxazole derivatives. (2024, August 2). LinkedIn. [Link]

-

Biological Evaluation of Newly Synthesized Isoxazole Derivatives. (2017). iMedPub. [Link]

-

Eid, E. E. M., & Hawash, M. M. (2021). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Molecules, 26(5), 1435. [Link]

-

Biologically active drugs containing isoxazole moiety. (2024). ResearchGate. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

-

Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023, February 9). Encyclopedia.pub. [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

-

Dudek, B., Bąchor, U., & Drozd-Szczygieł, E. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences, 24(22), 16104. [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. espublisher.com [espublisher.com]

- 11. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 13. tandfonline.com [tandfonline.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. ijrrjournal.com [ijrrjournal.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Potential activities of isoxazole derivatives [wisdomlib.org]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Scaffold: A Versatile Nucleus in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique physicochemical properties, including its electronic distribution and ability to participate in various non-covalent interactions, have rendered it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of isoxazole derivatives, delving into their synthesis, multifaceted pharmacological activities, and the intricate structure-activity relationships that govern their biological effects. We will examine key approved drugs that feature this versatile core and explore detailed experimental protocols for the synthesis and evaluation of novel isoxazole-containing compounds. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the pursuit of innovative drug discovery and development.

The Isoxazole Core: Physicochemical Properties and Strategic Importance

The isoxazole nucleus is an aromatic heterocycle that offers a unique combination of features making it highly attractive for medicinal chemistry applications.[1] Its structure, characterized by an N-O bond, imparts a distinct electronic nature, influencing its interactions with biological targets. The isoxazole ring can act as a bioisostere for other functional groups, such as amide or ester bonds, offering a strategy to improve metabolic stability and pharmacokinetic profiles of lead compounds.[1] The presence of nitrogen and oxygen atoms provides sites for hydrogen bonding, a critical interaction in drug-receptor binding. Furthermore, the planar nature of the isoxazole ring allows it to participate in π-π stacking interactions with aromatic residues in protein binding pockets.

Caption: The fundamental structure of the isoxazole ring.

Synthetic Strategies for Isoxazole Derivatives

The construction of the isoxazole ring can be achieved through various synthetic methodologies, with the 1,3-dipolar cycloaddition and the reaction of β-dicarbonyl compounds with hydroxylamine being the most prevalent. The choice of synthetic route is often dictated by the desired substitution pattern on the isoxazole core.

1,3-Dipolar Cycloaddition: A Convergent Approach

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a powerful and versatile method for the synthesis of isoxazoles and isoxazolines, respectively.[2] Nitrile oxides are typically generated in situ from aldoximes via oxidation.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition [2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as ethanol.

-

Nitrile Oxide Generation: Add an oxidizing agent, for example, Chloramine-T (1.2 eq), to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent like dichloromethane (DCM).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Caption: General workflow for 1,3-dipolar cycloaddition synthesis of isoxazoles.

Synthesis from Chalcones: A Stepwise Approach

The Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde yields a chalcone (an α,β-unsaturated ketone), which can then be cyclized with hydroxylamine to form a 3,5-disubstituted isoxazole.[3]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones [3]

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve the aromatic ketone (1.0 eq) and aromatic aldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of a strong base (e.g., 40% KOH) dropwise and stir at room temperature for several hours.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Collect the solid by filtration and recrystallize from ethanol.

-

-

Isoxazole Formation:

-

Reflux a mixture of the purified chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol in the presence of a base (e.g., 40% KOH) for several hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into crushed ice and extract the product with an appropriate organic solvent (e.g., diethyl ether).

-

Dry the organic layer, concentrate, and purify the isoxazole derivative by column chromatography.

-

Pharmacological Activities of Isoxazole Derivatives

Isoxazole derivatives exhibit a remarkable breadth of pharmacological activities, a testament to their ability to interact with a wide range of biological targets.[4]

Anticancer Activity

The isoxazole scaffold is a prominent feature in many potent anticancer agents. These derivatives exert their effects through various mechanisms, including kinase inhibition and the induction of apoptosis.[5]

Table 1: Anticancer Activity (IC₅₀ in µM) of Selected Isoxazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4b | HepG2 | 6.38 | [6] |

| MCF-7 | 8.21 | [6] | |

| HCT-116 | 7.54 | [6] | |

| 25a | HepG2 | 7.12 | [6] |

| MCF-7 | 9.96 | [6] | |

| HCT-116 | 8.43 | [6] | |

| 7l | ZIKV MR766 | 1.35 | [7] |

| 10a | DU145 | 0.96 | [8] |

| 10b | DU145 | 1.06 | [8] |

| Curcumin-Isoxazole | MCF-7 | 3.97 | [8] |

Many isoxazole derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For instance, certain 3,4-diaryl-isoxazoles have been identified as selective inhibitors of Casein Kinase 1 (CK1), acting as ATP-competitive inhibitors.[2] This inhibition disrupts downstream signaling pathways like Wnt and Hedgehog, leading to cell cycle arrest and apoptosis.[2]

Caption: ATP-competitive inhibition of a protein kinase by an isoxazole derivative.

Several isoxazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a highly desirable mechanism for an anticancer drug as it eliminates malignant cells in a controlled manner. The pro-apoptotic activity of some isoxazoles is associated with the activation of caspases, a family of proteases that execute the apoptotic program, and an increase in the Bax/Bcl-2 ratio, which shifts the cellular balance towards cell death.[6][9]

Caption: The intrinsic apoptosis pathway induced by an isoxazole derivative.

Antimicrobial Activity

The isoxazole moiety is present in several clinically used antibiotics, including the penicillinase-resistant penicillins cloxacillin, dicloxacillin, and flucloxacillin.[4] Numerous novel isoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, with many exhibiting promising activity against a range of pathogens.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Isoxazole Derivatives

| Compound Code | E. coli | S. aureus | Reference |

| 178d | 117 | 100 | [10] |

| 178e | 110 | 95 | [10] |

| 178f | 95 | 115 | [10] |

| Cloxacillin | 120 | 100 | [10] |

| TPI-2 | 6.25 | 6.25 | [11] |

| TPI-5 | 6.25 | 6.25 | [11] |

| TPI-14 | 6.25 | 6.25 | [11] |

| Ciprofloxacin | 1.56 | 1.56 | [11] |

Anti-inflammatory Activity

Isoxazole derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. Valdecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features an isoxazole core and exhibits selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[2]

Table 3: COX-2 Inhibitory Activity of Selected Isoxazole Derivatives

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| IXZ3 | 0.95 | >50 | >52.6 | [12] |

| C3 | 0.93 | 22.57 | 24.26 | [] |

| C5 | 0.85 | 35.55 | 41.82 | [] |

| C6 | 0.55 | 33.95 | 61.73 | [] |

Some isoxazole derivatives also exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[14]

Caption: Inhibition of TNF-α production in macrophages by an isoxazole derivative.

Structure-Activity Relationship (SAR) Studies

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and any appended functionalities. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Key SAR observations across various studies include:

-

Anticancer Activity: Electron-withdrawing groups, such as halogens, on the phenyl rings of 3,5-diarylisoxazoles often enhance cytotoxic activity. The presence of methoxy groups can have varied effects depending on their position.[8]

-

Antimicrobial Activity: For antibacterial agents, the presence of electron-withdrawing groups like fluorine and chlorine at the para-position of phenyl rings generally leads to increased activity.[10]

-

Anti-inflammatory Activity: The nature of the substituent at the 5-position of the isoxazole ring is critical for COX-2 selectivity. A sulfonamide or methylsulfonyl group at this position is a common feature of selective COX-2 inhibitors.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives ensure its continued relevance in the quest for new and improved therapeutic agents. Future research will likely focus on the development of isoxazole-based compounds with novel mechanisms of action, improved selectivity for their biological targets, and favorable drug-like properties. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of isoxazole-containing drugs to address unmet medical needs.

References

- Effects of synthetic isoxazole derivatives on apoptosis of K562 cells.

- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH.

- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central.

- Structure–activity relationship of isoxazole derivatives.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N

- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.

- A review of isoxazole biological activity and present synthetic techniques. ScienceDirect.

- Synthesis and Antibacterial Screening of Some Novel Isoxazole Deriv

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.

- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH.

- Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers. Benchchem.

- Isoxazole derivatives showing antimicrobial activity (61–69).

- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole deriv

- Antimicrobial activity of isoxazole derivatives: A brief overview.

- Design, synthesis, characterization and antimicrobial evaluation of isoxazole deriv

- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

- New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI.

- Isoxazole Derivatives as Regul

- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv

- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.

- New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evalu

- TNF-Alpha Signaling P

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Synthon: A Guide to the Synthesis of Bioactive Molecules Using (5-Methylisoxazol-4-yl)methanamine Hydrochloride

Introduction: The Isoxazole Moiety in Modern Drug Discovery